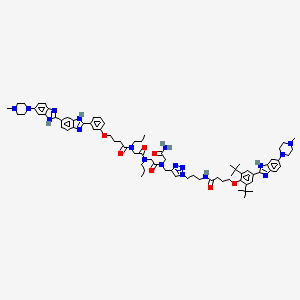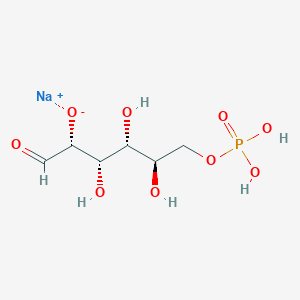
PROTAC PARP1 degrader
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC PARP1 degrader: is a compound designed to target and degrade the enzyme Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical enzyme involved in DNA repair processes, particularly in the base excision repair pathway. By degrading PARP1, this compound aims to inhibit the repair of DNA damage in cancer cells, thereby enhancing the efficacy of other cancer treatments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC PARP1 degrader involves the conjugation of a PARP1 inhibitor with an E3 ubiquitin ligase ligand via a linker. The commonly used PARP1 inhibitor is olaparib, and the E3 ligase ligand is lenalidomide. The synthetic route typically involves the following steps:
Synthesis of the PARP1 inhibitor moiety: This involves the preparation of olaparib through a series of organic reactions, including nucleophilic substitution and cyclization reactions.
Synthesis of the E3 ligase ligand moiety: Lenalidomide is synthesized through a series of steps, including amide bond formation and cyclization.
Conjugation of the two moieties: The PARP1 inhibitor and E3 ligase ligand are linked together using a bifunctional linker, often through amide bond formation
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .
化学反应分析
Types of Reactions:
Oxidation: PROTAC PARP1 degrader can undergo oxidation reactions, particularly at the aromatic rings present in the PARP1 inhibitor moiety.
Reduction: Reduction reactions can occur at the nitro groups present in the E3 ligase ligand moiety.
Substitution: Nucleophilic substitution reactions are common during the synthesis of the compound, particularly in the formation of the linker
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.
Catalysts: Palladium on carbon, platinum oxide
Major Products: The major products formed from these reactions include the final this compound compound and various intermediates such as olaparib and lenalidomide derivatives .
科学研究应用
Chemistry: PROTAC PARP1 degrader is used as a chemical probe to study the role of PARP1 in DNA repair mechanisms. It helps in understanding the biochemical pathways involved in DNA damage response .
Biology: In biological research, this compound is used to investigate the cellular processes regulated by PARP1. It aids in studying the effects of PARP1 degradation on cell cycle progression, apoptosis, and DNA repair .
Medicine: In medical research, this compound is explored as a potential therapeutic agent for cancer treatment. It is particularly effective in cancers with defective DNA repair mechanisms, such as breast and ovarian cancers .
Industry: In the pharmaceutical industry, this compound is used in drug development and screening assays to identify new therapeutic targets and evaluate the efficacy of PARP1 inhibitors .
作用机制
PROTAC PARP1 degrader exerts its effects by inducing the degradation of PARP1 through the ubiquitin-proteasome pathway. The compound binds to PARP1 and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PARP1. This results in the inhibition of DNA repair processes, accumulation of DNA damage, and induction of cell death in cancer cells .
相似化合物的比较
Olaparib: A PARP1 inhibitor used in cancer therapy.
Rucaparib: Another PARP1 inhibitor with similar applications.
Niraparib: A PARP1 inhibitor used in the treatment of ovarian cancer
Uniqueness: PROTAC PARP1 degrader is unique in its mechanism of action as it not only inhibits PARP1 activity but also induces its degradation. This dual action enhances its therapeutic potential by ensuring complete inhibition of PARP1 function, which is not achieved by traditional inhibitors like olaparib, rucaparib, and niraparib .
属性
分子式 |
C58H63Cl2N11O10 |
|---|---|
分子量 |
1145.1 g/mol |
IUPAC 名称 |
2-[4-[1-[2-[2-[2-[2-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]phenyl]indazole-7-carboxamide |
InChI |
InChI=1S/C58H63Cl2N11O10/c1-38(2)81-50-33-46(76-3)19-20-47(50)57-63-54(40-7-13-43(59)14-8-40)55(41-9-15-44(60)16-10-41)71(57)58(75)68-23-22-67(52(73)37-68)36-51(72)62-21-25-77-27-29-79-31-32-80-30-28-78-26-24-69-35-49(64-66-69)39-11-17-45(18-12-39)70-34-42-5-4-6-48(56(61)74)53(42)65-70/h4-20,33-35,38,54-55H,21-32,36-37H2,1-3H3,(H2,61,74)(H,62,72)/t54-,55+/m1/s1 |
InChI 键 |
RQWKTYKJNCZUJW-OMUYKDLESA-N |
手性 SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN4C=C(N=N4)C5=CC=C(C=C5)N6C=C7C=CC=C(C7=N6)C(=O)N)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl |
规范 SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN4C=C(N=N4)C5=CC=C(C=C5)N6C=C7C=CC=C(C7=N6)C(=O)N)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)


![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)








